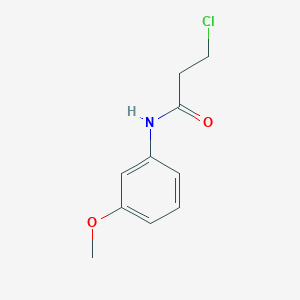

3-chloro-N-(3-methoxyphenyl)propanamide

Descripción

Historical Context and Evolution of Amide Functionality in Molecular Design

The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of peptides and proteins. cymitquimica.com Its journey into the realm of molecular design has been transformative. Initially recognized for its stability and ability to participate in hydrogen bonding, the amide group became a central feature in the development of pharmaceuticals. numberanalytics.comnih.gov Over the decades, medicinal chemists have leveraged the amide's structural rigidity and predictable geometry to create molecules that can effectively interact with biological targets. cymitquimica.com The evolution from simple amide-containing compounds to complex N-arylpropanamides reflects a sophisticated understanding of structure-activity relationships and the continuous quest for molecules with enhanced efficacy and specificity.

Significance of 3-chloro-N-(3-methoxyphenyl)propanamide within Propanamide Derivatives

While the propanamide class of compounds is broad, this compound has garnered attention for its potential biological activity. Notably, it has been identified as an inhibitor of DOXP-reductoisomerase (DXR), an enzyme that is a key target for the development of antimalarial drugs. cymitquimica.comchemicalbook.com The specific arrangement of the 3-chloro and 3-methoxy substituents on the N-arylpropanamide core is crucial for its interaction with the enzyme's active site, highlighting the importance of precise structural modifications in designing targeted inhibitors.

Overview of Research Paradigms Applied to N-Arylpropanamides

The study of N-arylpropanamides employs a range of modern research paradigms. Synthetic organic chemistry plays a pivotal role in the creation of libraries of these compounds with diverse substitutions, enabling the exploration of structure-activity relationships. rsc.org Computational chemistry, including molecular docking and dynamics simulations, is utilized to predict and rationalize the binding of these molecules to their biological targets, guiding the design of more potent and selective derivatives. Furthermore, bioisosteric replacement strategies are often employed, where the amide bond or other functional groups are substituted with other moieties to improve pharmacokinetic properties while retaining biological activity. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGURLLHGYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382940 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-76-7 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties of 3 Chloro N 3 Methoxyphenyl Propanamide

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its characterization and have implications for its handling, formulation, and biological behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 21261-76-7 |

| Melting Point | 93-95 °C |

| Boiling Point | 391.5 °C at 760 mmHg |

Data sourced from publicly available chemical databases.

Spectroscopic Data

Detailed spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While commercial suppliers of this compound assert the availability of such data upon purchase, comprehensive spectral information is not widely available in the public domain or in published scientific literature. For the purpose of this article, representative spectroscopic characteristics of the N-arylpropanamide scaffold are discussed.

In a typical ¹H NMR spectrum of an N-arylpropanamide, one would expect to see characteristic signals for the aromatic protons of the methoxyphenyl ring, the diastereotopic methylene (B1212753) protons of the chloropropyl chain, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity and conformation of the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the amide, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). The presence of the aromatic ring and the C-Cl bond would also give rise to specific absorption bands.

Mass spectrometry would provide information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the amide bond and loss of the chloropropyl side chain, providing further structural confirmation.

Research Findings and Applications

Spectroscopic Characterization Protocols

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The aliphatic protons of the propanamide chain are anticipated to appear as two triplets. The methylene (B1212753) (-CH₂-) group adjacent to the chlorine atom would be downfield due to the halogen's deshielding effect, while the methylene group adjacent to the carbonyl would appear at a slightly different chemical shift. The aromatic protons on the methoxyphenyl ring would produce a more complex pattern of signals in the aromatic region of the spectrum, with their specific shifts and coupling patterns dictated by the meta substitution. The single proton of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8 ppm. The amide proton (N-H) would be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, ten unique carbon signals are expected. These include signals for the two methylene carbons of the propyl chain, the carbonyl carbon of the amide, the methoxy carbon, and the six distinct carbons of the disubstituted benzene (B151609) ring. The carbonyl carbon is characteristically found far downfield (typically >160 ppm), while the carbon attached to the chlorine atom (C-Cl) and the aromatic carbons bonded to oxygen and nitrogen also exhibit predictable chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH₂-Cl | ~3.8 - 4.0 | Triplet (t) | ~40 - 45 |

| -CH₂-C=O | ~2.8 - 3.0 | Triplet (t) | ~38 - 42 |

| Ar-H | ~6.7 - 7.5 | Multiplet (m) | ~105 - 160 |

| -NH | ~8.0 - 9.5 | Broad Singlet (br s) | N/A |

| -OCH₃ | ~3.8 | Singlet (s) | ~55 |

| C=O | N/A | N/A | ~168 - 172 |

| Ar-C | N/A | N/A | ~105 - 160 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and instrument conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: In FT-IR analysis, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. A prominent sharp peak around 1650-1680 cm⁻¹ would indicate the C=O (Amide I band) stretching vibration. The N-H stretching of the secondary amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The N-H bend (Amide II band) is typically observed around 1520-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong signal in the 1000-1300 cm⁻¹ range. The C-Cl stretch is typically weaker and found in the fingerprint region between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations, in particular, often produce strong and sharp signals in the Raman spectrum, which can be highly informative for substitution pattern analysis.

Table 2: Key Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3200 - 3400 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 |

| N-H Bend (Amide II) | Amide | 1520 - 1570 |

| C-O Stretch | Aryl Ether | 1200 - 1280 |

| C-Cl Stretch | Alkyl Halide | 600 - 800 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂ClNO₂), the molecular weight is 213.66 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the molecular formula. A key feature in the mass spectrum would be the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or by-products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity.

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18-silica column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Detection is most often achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light at a characteristic wavelength (e.g., ~254 nm). By running a calibrated standard, the area under the peak in the chromatogram can be used to accurately quantify the concentration of the compound. The percentage of the total peak area corresponding to the main compound provides a measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the target compound may have limited volatility due to its amide group, GC-MS analysis is feasible, particularly for identifying volatile impurities or by-products from its synthesis.

In GC-MS, the sample is vaporized and separated in a capillary column based on boiling point and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This provides a retention time from the GC and a mass spectrum for each separated component. This dual information is highly effective for identifying unknown substances. For N-aryl amides, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape, though it is often possible to analyze them directly under appropriate temperature programming.

Computational Chemistry and Molecular Modeling in the Investigation of 3 Chloro N 3 Methoxyphenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. They are used to predict the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for HOMO-LUMO Analysis and Electrostatic Potentials

DFT calculations would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-chloro-N-(3-methoxyphenyl)propanamide, an MEP map would identify the likely sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attack.

Table 1: Illustrative Data from HOMO-LUMO and MEP Analysis This table is a template showing the type of data that would be generated from DFT calculations; specific values for this compound are not available.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Data not available |

| Electrostatic Potential Minima | Regions of negative potential (e.g., around oxygen, nitrogen atoms); likely sites for electrophilic attack. | Data not available |

| Electrostatic Potential Maxima | Regions of positive potential (e.g., around amide hydrogen); likely sites for nucleophilic attack. | Data not available |

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can predict various spectroscopic signatures, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can corroborate experimental findings and assign spectral peaks to specific atomic motions or chemical environments. This analysis would also help determine the most stable three-dimensional arrangement, or conformation, of the this compound molecule by comparing the energies of different spatial orientations.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its dynamic behavior, including how it flexes and changes shape in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This provides a more realistic view than static quantum calculations by exploring the entire conformational ensemble (the collection of shapes the molecule can adopt). These simulations are also critical for understanding how solvent molecules arrange themselves around the compound and influence its behavior and solubility.

Molecular Docking and Ligand-Target Interaction Studies

If this compound were being investigated as a potential therapeutic agent, molecular docking would be a key computational step. This technique predicts how a small molecule (a ligand) binds to the active site of a biological macromolecule, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking software would be used to place the this compound molecule into the binding pocket of a specific biological target. The simulation would generate multiple possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and energy. The results would predict the most likely binding mode and estimate the binding affinity, which indicates the strength of the interaction.

Table 2: Illustrative Data from a Molecular Docking Study This table is a template showing the type of data that would be generated from molecular docking; specific values for this compound are not available.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Target Protein | The biological macromolecule being studied (e.g., a specific enzyme). | Data not available |

| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative values indicate stronger binding. | Data not available |

| Key Interacting Residues | The amino acids in the protein's active site that form bonds with the ligand. | Data not available |

| Types of Interactions | The nature of the bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Data not available |

Elucidation of Potential Mechanisms of Action at the Molecular Level

By identifying the key interactions between this compound and a target protein, docking studies can help elucidate its potential mechanism of action. For example, if the molecule is predicted to form a strong hydrogen bond with a critical amino acid in an enzyme's active site, it might act as an inhibitor of that enzyme. This information provides a molecular-level hypothesis that can guide subsequent experimental validation.

Biological and Pharmacological Investigations of the N Arylpropanamide Scaffold in Drug Discovery

Antimicrobial and Antifungal Activity Assessment

Broad-Spectrum Antibacterial Efficacy Studies

No studies detailing the broad-spectrum antibacterial efficacy of 3-chloro-N-(3-methoxyphenyl)propanamide against various bacterial strains were identified. Research on related chloroacetamide and azetidinone derivatives has shown antibacterial properties, but these findings cannot be scientifically extrapolated to the specific target compound.

Evaluation of Antifungal Potential against Pathogenic Strains

There is no available data from in vitro or in vivo studies evaluating the antifungal potential of this compound against pathogenic fungal strains.

Antileishmanial Efficacy and Mechanism Exploration

A review of scientific databases yielded no studies investigating the efficacy of this compound against any species of Leishmania. Furthermore, no research into its potential mechanisms of action in this context has been published.

Research on Antineoplastic and Antiproliferative Effects

No published research was found that assesses the antineoplastic or antiproliferative effects of this compound on any cancer cell lines. While other N-arylpropanamide derivatives have been explored for such activities, this specific compound remains uninvestigated in the available literature.

Analgesic and Anti-inflammatory Profiling

There are no reports or scientific papers detailing the screening of this compound for analgesic or anti-inflammatory properties.

Elucidation of Enzyme Inhibition and Receptor Modulation Mechanisms

No studies have been published that elucidate any mechanisms of action for this compound, including its potential for enzyme inhibition or receptor modulation.

Despite a comprehensive search for biological and pharmacological data on the chemical compound This compound , no specific research findings regarding its enzyme inhibitory activity, receptor binding properties, antioxidant potential, or anti-HIV activity were found in the available scientific literature.

The conducted searches for "this compound" in relation to enzyme targets, inhibitory potency, receptor binding, functional modulation, antioxidant assays, and anti-HIV studies did not yield any primary research articles or database entries detailing such investigations for this specific compound.

While the broader class of N-arylpropanamides has been a subject of interest in drug discovery, with various derivatives showing a range of biological activities, the specific biological profile of the 3-methoxy substituted variant, this compound, does not appear to have been characterized or published.

Therefore, the requested article sections on its biological and pharmacological investigations cannot be generated with scientifically accurate and verifiable information at this time.

Future Perspectives and Research Trajectories for 3 Chloro N 3 Methoxyphenyl Propanamide in Advanced Chemical and Biomedical Sciences

Development of Advanced Synthetic Methodologies for Novel Analogues

The future exploration of 3-chloro-N-(3-methoxyphenyl)propanamide is intrinsically linked to the development of sophisticated and efficient synthetic strategies to generate a library of novel analogues. While the core synthesis likely involves the acylation of 3-methoxyaniline with 3-chloropropionyl chloride, future methodologies will need to focus on diversity-oriented synthesis to systematically probe the structure-activity relationships (SAR).

Advanced synthetic approaches could include:

Parallel Synthesis and High-Throughput Screening: Employing solid-phase or solution-phase parallel synthesis techniques to rapidly generate a large number of derivatives. mdpi.com Modifications could be targeted at three primary locations: the methoxy (B1213986) group on the phenyl ring, the aromatic ring itself (introducing further substituents), and the chloro-group of the propanamide tail.

Bioisosteric Replacement: Strategically replacing key functional groups with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the amide bond could be replaced with moieties like 1,2,3-triazoles, which can act as surrogates while offering different chemical properties. nih.gov

Catalytic C-H Activation: Utilizing modern catalytic methods for the late-stage functionalization of the aromatic ring, allowing for the introduction of a wide array of functional groups without the need for de novo synthesis of precursors.

These advanced synthetic endeavors would provide a diverse chemical library essential for exploring the full potential of the this compound scaffold.

Table 1: Proposed Novel Analogues of this compound for Future Synthesis

| Analogue ID | Modification on Phenyl Ring | Modification on Propanamide Chain | Rationale for Synthesis |

|---|---|---|---|

| CMPA-01 | 4-fluoro | Unchanged | Modulate electronic properties and metabolic stability |

| CMPA-02 | 3,5-dimethoxy | Unchanged | Increase hydrogen bond donor/acceptor potential |

| CMPA-03 | Unchanged | 3-azido | Precursor for "click" chemistry and further functionalization |

| CMPA-04 | Unchanged | 3-hydroxy | Introduce hydrogen bonding capability and alter polarity |

Comprehensive Mechanistic Elucidation of Observed Biological Activities

While the specific biological profile of this compound is not yet extensively documented, related N-aryl amide and propanamide structures have exhibited a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govnih.gov A critical future direction will be to not only screen for such activities but also to deeply understand the underlying molecular mechanisms.

Key research trajectories in this area include:

Target Identification and Validation: Utilizing chemoproteomics and other target identification methods to pinpoint the specific proteins or cellular pathways with which the compound and its active analogues interact.

Enzyme Inhibition Studies: Given that many bioactive amides function as enzyme inhibitors, future work should assess the inhibitory potential against key enzyme classes, such as kinases, proteases, or metabolic enzymes like cyclooxygenase (COX). nih.gov

Structural Biology: Co-crystallizing active analogues with their identified protein targets to elucidate the precise binding mode through X-ray crystallography. mdpi.com This structural information is invaluable for understanding the basis of activity and for guiding further rational design. mdpi.com

Cellular Pathway Analysis: Employing techniques like transcriptomics and proteomics to understand how these compounds affect global cellular processes, which can reveal mechanisms of action and potential off-target effects.

A thorough mechanistic understanding is crucial for translating initial biological "hits" into viable therapeutic leads.

Exploration of Uncharted Therapeutic and Material Science Applications

The structural features of this compound suggest its potential utility beyond preliminary biological screenings, extending into uncharted therapeutic areas and the realm of material science.

Therapeutic Applications: The N-aryl propanamide scaffold is present in molecules with diverse therapeutic applications. For instance, related structures have been investigated as TRPV1 antagonists for pain management. researchgate.net Future research could explore the potential of this compound derivatives in areas such as:

Neurodegenerative Diseases: Investigating neuroprotective effects, leveraging the ability of small molecules to cross the blood-brain barrier.

Infectious Diseases: Screening against a broad panel of bacterial and fungal pathogens, including drug-resistant strains, as many amide-containing compounds exhibit antimicrobial properties. nih.govresearchgate.net

Oncology: Evaluating antiproliferative activity against various cancer cell lines, as some propanamide derivatives have shown cytotoxic effects. mdpi.commdpi.com

Material Science Applications: The functional groups within this compound make it an interesting building block for novel functional materials. openaccessjournals.com The amide linkage provides hydrogen bonding capabilities, while the aromatic ring can participate in π-π stacking interactions. The chloro- group serves as a reactive handle for further polymerization or surface grafting. Potential applications include:

Functional Polymers: Using the compound as a monomer or a functionalizing agent to create polymers with specific properties, such as thermal stability or selective analyte binding.

Self-Assembling Materials: Designing analogues that can self-assemble into ordered supramolecular structures like gels or liquid crystals, driven by hydrogen bonding and other non-covalent interactions.

Surface Modification: Grafting the molecule onto the surface of nanomaterials to tailor their surface chemistry, which could be useful in developing new sensors or catalysts. mdpi.comresearchgate.net

Table 2: Potential Uncharted Applications and Required Key Investigations

| Application Area | Specific Goal | Key Experimental Approaches |

|---|---|---|

| Therapeutic | ||

| Neurology | Development of neuroprotective agents | In vitro neuronal cell culture assays; in vivo models of neurodegeneration |

| Infectious Disease | Discovery of novel antibiotics | Minimum Inhibitory Concentration (MIC) assays against resistant bacteria |

| Oncology | Identification of new anticancer compounds | Cytotoxicity screening (MTT assay); apoptosis and cell cycle analysis |

| Material Science | ||

| Polymer Chemistry | Creation of novel functional polymers | Polymerization reactions; thermal and mechanical property analysis (TGA, DMA) |

| Supramolecular Chemistry | Development of smart gels or films | Spectroscopic analysis (NMR, CD); rheological studies |

Synergistic Integration of Experimental and Computational Approaches in Drug Design

The future development of this compound as a lead compound will be significantly accelerated by the tight integration of experimental and computational methods. ox.ac.uk This synergistic approach allows for more rational and efficient drug design, reducing the time and cost associated with traditional discovery pipelines.

Future research should leverage this synergy through:

Molecular Docking and Virtual Screening: Using the crystal structure of identified biological targets (or homology models) to perform in silico docking of virtual libraries of analogues. ajchem-a.com This can help prioritize which compounds to synthesize and test, focusing on those with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Building predictive models that correlate the chemical structures of the synthesized analogues with their observed biological activities. These models can then be used to design new analogues with potentially improved properties.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and to understand the energetic contributions of different parts of the molecule to the binding affinity. nih.gov

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery process, helping to identify and mitigate potential liabilities. nih.gov

By combining the predictive power of computational chemistry with the empirical validation of experimental work, the path from a promising scaffold to a functional molecule, be it a therapeutic agent or a novel material, can be navigated with greater precision and speed.

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(3-methoxyphenyl)propanamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. For example, chloropropionyl chloride reacts with 3-methoxyaniline in a cooled dichloromethane solution (-10°C) to minimize side reactions. Post-reaction, aqueous/organic work-up isolates the product. Yield optimization involves controlling stoichiometry (1:1 molar ratio), maintaining low temperatures to reduce hydrolysis, and using anhydrous solvents. Monitoring reaction progress via TLC (hexane/ethyl acetate, 7:3) ensures completion .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of dichloromethane at room temperature. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data. Key parameters include anisotropic displacement ellipsoids and riding models for hydrogen atoms. The orthorhombic Pbca space group (e.g., a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) and hydrogen-bonding networks (N–H···O, C–H···O) are critical for validation .

Q. What spectroscopic techniques are used to confirm its structural identity?

- NMR : H and C NMR identify the methoxy group (δ ~3.7 ppm for H; δ ~55 ppm for C) and amide protons (δ ~8.5 ppm).

- FT-IR : Amide C=O stretch (~1650 cm) and N–H bend (~3300 cm) are diagnostic.

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 228.07) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence crystallization outcomes, and how can polymorphic forms be characterized?

Polar solvents (e.g., DCM, acetonitrile) favor hydrogen-bonded dimers, while non-polar solvents may induce alternative packing. Temperature gradients during evaporation affect crystal size and purity. Polymorphs are distinguished via PXRD and DSC (melting point ranges: 388–391 K). Computational tools like Mercury (CCDC) model packing efficiency and intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

- HPLC Purity Checks : Ensure >95% purity (C18 column, acetonitrile/water gradient).

- Dose-Response Curves : Validate IC values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Molecular Docking : Compare binding poses in MurA enzyme or G-quadruplex DNA models to reconcile mechanistic variations .

Q. How can computational methods predict and validate intermolecular interactions in crystal lattices?

Density Functional Theory (DFT) calculates bond lengths (e.g., C=O: 1.2326 Å) and angles (e.g., N–H···O: 174°). Graph-set analysis (C(4) motifs) classifies hydrogen-bonding networks. Software like ORTEP-3 visualizes anisotropic displacement ellipsoids and validates van der Waals radii compliance for non-classical contacts .

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Substituent reactivity at the 3-methoxyphenyl group can lead to regioselectivity issues. For example, introducing ethynyl or sulfonamide groups requires protecting the amide nitrogen (e.g., Boc anhydride). Microwave-assisted synthesis (50°C, 24h in ACN) improves yield (>99%) for bulky derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.